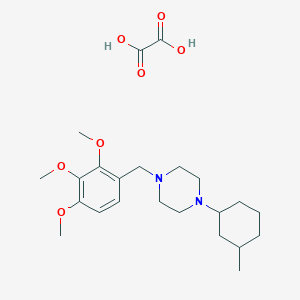![molecular formula C15H11ClF3NOS B5216004 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide, also known as CTB or CTB-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTB belongs to the class of benzamide derivatives and has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic effects.
Mecanismo De Acción
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been found to inhibit the nuclear factor-κB (NF-κB) pathway, which plays a key role in inflammation and cancer. Additionally, this compound has been shown to inhibit the transforming growth factor-β (TGF-β) pathway, which is involved in fibrosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound can reduce inflammation and fibrosis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide in lab experiments is its potential therapeutic properties, which could lead to the development of new drugs for treating inflammatory, cancer, and fibrotic diseases. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other compounds. One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which could hinder the development of new drugs.
Direcciones Futuras
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to study the potential of this compound in treating other diseases such as arthritis and diabetes. Additionally, research could focus on optimizing the synthesis of this compound and developing more efficient methods for its purification.
Métodos De Síntesis
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-(methylthio)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to inhibit the proliferation of cancer cells, particularly in breast cancer and lung cancer. Furthermore, this compound has been shown to have anti-fibrotic effects, which could be useful in treating fibrotic diseases such as pulmonary fibrosis and liver fibrosis.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c1-22-13-5-3-2-4-10(13)14(21)20-9-6-7-12(16)11(8-9)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJVXTBNLBJRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5215922.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)
![7-bromo-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5215934.png)
![4-bromo-3-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B5215955.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-(4-methylphenyl)-4-oxo-2-butenoate](/img/structure/B5215956.png)
![ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5215964.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-3-isoxazolecarboxamide](/img/structure/B5215968.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5215979.png)
![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5215992.png)


![1-[6-(2-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5216024.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5216027.png)